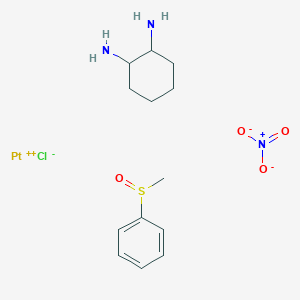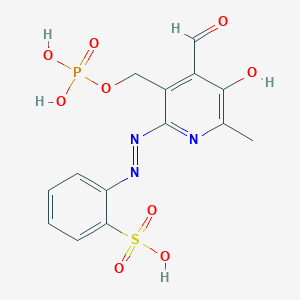
(Pt(DACH)(MePhSO)Cl)
Descripción general
Descripción
The compound (Pt(DACH)(MePhSO)Cl) platinum(II) complex with trans-diaminocyclohexane and methylphenylsulfoxide , is a platinum-based coordination complex. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The unique combination of ligands in this complex imparts specific chemical properties that make it a subject of extensive research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Pt(DACH)(MePhSO)Cl) typically involves the reaction of cis-diaminocyclohexane with platinum(II) chloride in the presence of methylphenylsulfoxide . The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general synthetic route can be summarized as follows:
Preparation of the Platinum Precursor: Platinum(II) chloride is dissolved in an appropriate solvent, such as water or ethanol.
Addition of Ligands: Trans-diaminocyclohexane and methylphenylsulfoxide are added to the solution.
Reaction Conditions: The mixture is heated under reflux for several hours to facilitate the formation of the complex.
Isolation and Purification: The resulting complex is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
Industrial production of (Pt(DACH)(MePhSO)Cl) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The production process is typically carried out in batch reactors, and the final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
(Pt(DACH)(MePhSO)Cl): undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligand can be substituted by other ligands, such as water or ammonia, under appropriate conditions.
Reduction Reactions: The complex can be reduced by biological thiols, such as glutathione, cysteine, and homocysteine, leading to the formation of platinum(II) species.
Oxidation Reactions: The complex can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous solutions with excess ligands.
Reduction Reactions: Conducted in the presence of biological thiols at physiological pH.
Oxidation Reactions: Require strong oxidizing agents and specific conditions.
Major Products Formed
Substitution Reactions: Formation of new platinum complexes with different ligands.
Reduction Reactions: Generation of platinum(II) species and corresponding thiol adducts.
Oxidation Reactions: Formation of oxidized platinum species.
Aplicaciones Científicas De Investigación
(Pt(DACH)(MePhSO)Cl): has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying platinum coordination chemistry and ligand exchange reactions.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and DNA.
Medicine: Explored as a potential anticancer agent due to its ability to form stable complexes with DNA, leading to the inhibition of cancer cell proliferation.
Industry: Utilized in the development of new platinum-based drugs and in the study of platinum’s catalytic properties.
Mecanismo De Acción
The mechanism of action of (Pt(DACH)(MePhSO)Cl) involves its interaction with cellular components, particularly DNA. The complex binds to DNA, forming cross-links that disrupt the DNA structure and inhibit replication and transcription. This leads to the induction of apoptosis in cancer cells. The molecular targets include DNA bases, and the pathways involved are primarily related to DNA damage response and repair mechanisms.
Comparación Con Compuestos Similares
(Pt(DACH)(MePhSO)Cl): can be compared with other platinum-based compounds, such as:
Cisplatin: A widely used anticancer drug with a similar mechanism of action but different ligands.
Carboplatin: Another platinum-based anticancer agent with a different ligand structure, leading to reduced side effects compared to cisplatin.
Oxaliplatin: A platinum compound with a unique ligand structure that provides activity against cisplatin-resistant cancer cells.
The uniqueness of (Pt(DACH)(MePhSO)Cl) lies in its specific ligand combination, which imparts distinct chemical properties and potential therapeutic advantages over other platinum-based compounds.
Similar Compounds
Cisplatin: Platinum(II) complex with two ammine and two chloride ligands.
Carboplatin: Platinum(II) complex with cyclobutane-1,1-dicarboxylate and two ammine ligands.
Oxaliplatin: Platinum(II) complex with oxalate and trans-diaminocyclohexane ligands.
Propiedades
IUPAC Name |
cyclohexane-1,2-diamine;methylsulfinylbenzene;platinum(2+);chloride;nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS.C6H14N2.ClH.NO3.Pt/c1-9(8)7-5-3-2-4-6-7;7-5-3-1-2-4-6(5)8;;2-1(3)4;/h2-6H,1H3;5-6H,1-4,7-8H2;1H;;/q;;;-1;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCNSEPDKABHNP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1.C1CCC(C(C1)N)N.[N+](=O)([O-])[O-].[Cl-].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O4PtS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124578-26-3 | |
| Record name | Chloro(1,2-cyclohexanediamine-N,N')((methylsulfinyl)benzene-S)platinum(I) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124578263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate](/img/structure/B54469.png)

![Palmitic acid, [(hexadecyloxy)methyl]ethylene ester](/img/structure/B54480.png)

![2-Acetamido-N-[(4-Fluorophenyl)Methyl]-2-Furan-2-Ylacetamide](/img/structure/B54488.png)




![1-Isopropyl-7-methylpyrrolo[1,2-a]pyrazine](/img/structure/B54497.png)

![ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate](/img/structure/B54499.png)
